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Introduction

Glutaminase C (GAC), a key enzyme in cancer cell metabolism, catalyzes the conversion of
glutamine to glutamate, which is a crucial step for replenishing the tricarboxylic acid (TCA)
cycle and supporting rapid cell proliferation.[1][2][3] This dependency on glutamine metabolism,
often termed "glutamine addiction,"” has made GAC a promising therapeutic target in oncology.
[1] Glutaminase C-IN-2 is a potent, allosteric inhibitor of GAC with an IC50 of 10.64 nM.[4][5] It
functions by blocking glutamine metabolism, leading to an increase in reactive oxygen species
(ROS) and subsequent anticancer effects.[4][5] As with many targeted therapies, the
development of drug resistance is a significant clinical challenge. Understanding the
mechanisms of resistance to Glutaminase C-IN-2 is paramount for developing effective long-
term treatment strategies and combination therapies.

This document provides a detailed protocol for utilizing a genome-wide CRISPR-Cas9
knockout screen to identify genes whose loss confers resistance to Glutaminase C-IN-2. Such
screens are powerful tools for systematically interrogating the genome to uncover novel drug
resistance mechanisms.[4]

Principle of the Method

A genome-wide CRISPR-Cas9 knockout screen involves introducing a library of single-guide
RNAs (sgRNASs) into a population of cancer cells that stably express the Cas9 nuclease. Each
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sgRNA is designed to target and create a knockout of a specific gene. This pool of cells, with
each cell having a single gene knockout, is then treated with Glutaminase C-IN-2 at a
concentration that is cytotoxic to the majority of the cells. Cells that harbor a gene knockout
that confers resistance to the drug will survive and proliferate. By sequencing the sgRNAs
present in the surviving cell population and comparing their abundance to the initial population,
genes that are enriched in the resistant population can be identified as potential drivers of
resistance. These candidate genes can then be validated through individual knockout studies.

Data Presentation
Table 1: Hypothetical Results of a Genome-Wide CRISPR
Screen for Glutaminase C-IN-2 Resistance

Log2 Fold Change

Gene Symbol sgRNA Sequence (Resistant vs. p-value
Control)

GATCGATCGATCGA

GENE X 8.2 1.5e-8
TCGA
AGCTAGCTAGCTAG

GENEY 7.5 3.2e-7
CTAG
TACGTACGTACGTA

GENE Z 6.9 9.8e-6
CGTA
CTAGCTAGCTAGCT

SLC1A5 -5.4 2.1e-5
AGCT
ATGCATGCATGCAT

GLS2 6.1 4.5e-5
GCAT

Table 2: Validation of Candidate Resistance Genes - Cell
Viability Assay
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Caption: Glutaminase C (GAC) signaling pathway and point of inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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